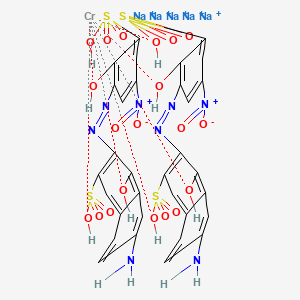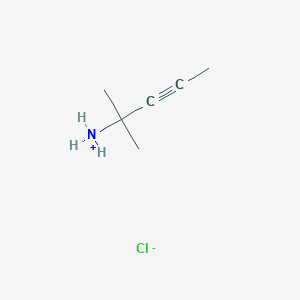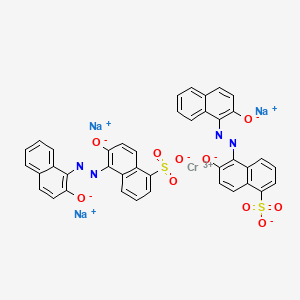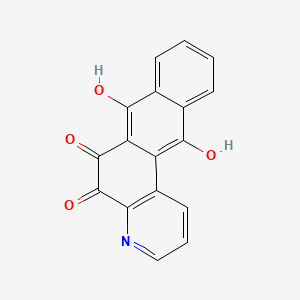
6-Fluoro-1-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉F. It is a fluorinated derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile, and yields high purity this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1-methylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce naphthoquinones, while substitution reactions can yield various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their unique properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorinated compounds often exhibit enhanced metabolic stability and altered lipophilicity, which can affect their biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-6-methylnaphthalene
- 6-Fluoro-2-methylnaphthalene
- 6-Fluoro-1-naphthol
Comparison: 6-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity and physical properties, making it distinct from other similar fluorinated naphthalenes .
Eigenschaften
CAS-Nummer |
59079-89-9 |
|---|---|
Molekularformel |
C11H9F |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
6-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 |
InChI-Schlüssel |
HPUOWQHUMVHFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)




![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)



